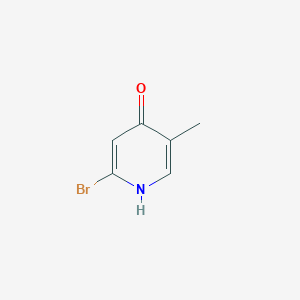

2-Bromo-5-methylpyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIFSEXUUUZXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227570-72-0 | |

| Record name | 2-bromo-5-methylpyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-methylpyridin-4-ol for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, substituted pyridine derivatives represent a cornerstone of molecular design. Among these, 2-Bromo-5-methylpyridin-4-ol has emerged as a heterocyclic building block with significant potential for the synthesis of novel therapeutic agents. Its unique arrangement of a reactive bromine atom, a methyl group, and a hydroxyl group on the pyridine core offers a versatile platform for structural elaboration and the introduction of diverse pharmacophoric elements. This guide provides a comprehensive overview of the known properties, safety considerations, and potential applications of this compound, designed to empower researchers in their quest for innovative pharmaceuticals.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is identified by the CAS number 1227570-72-0.[1][2][3][4][5][6][7][8][9][10][11][12] The table below summarizes its key chemical and physical identifiers.

| Property | Value | Source(s) |

| CAS Number | 1227570-72-0 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C6H6BrNO | [2][3][4] |

| Molecular Weight | 188.02 g/mol | [2][4] |

| SMILES Code | CC1=CN=C(Br)C=C1O | [2] |

| Isomeric SMILES | CC1=CNC(=CC1=O)Br | [4] |

| InChI Key | DKIFSEXUUUZXSX-UHFFFAOYSA-N | [13] |

| Appearance | White to off-white solid/powder (Typical for similar compounds) | General Knowledge |

| Purity | Typically ≥95% | [7][11] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Safety and Handling: A Prudent Approach

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a prudent approach to its handling can be derived from the safety profiles of structurally similar compounds, such as its isomer, 2-Bromo-5-methylpyridine. Researchers should treat this compound with a high degree of caution and handle it in a well-ventilated fume hood at all times.

General Safety Precautions (based on related compounds):

-

Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15][16]

The following DOT diagram outlines a standard workflow for the safe handling of chemical reagents like this compound.

Caption: A generalized workflow for the safe handling of chemical reagents.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound is not extensively detailed in publicly available literature. However, its structure suggests that it can be a valuable intermediate in a variety of chemical transformations. The bromine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The hydroxyl group at the 4-position can undergo O-alkylation, O-acylation, or be converted to other functional groups.

A plausible synthetic approach could involve the bromination of a suitable 5-methylpyridin-4-ol precursor. The following diagram illustrates a conceptual synthetic pathway.

Caption: A conceptual synthetic pathway for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a scaffold for the synthesis of biologically active molecules. The pyridine core is a privileged structure in medicinal chemistry, found in numerous approved drugs. The presence of multiple functional groups allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Potential Therapeutic Areas:

While specific examples for this exact molecule are scarce in the literature, derivatives of similar brominated pyridines have been investigated in a range of therapeutic areas, including:

-

Oncology: As precursors to kinase inhibitors.

-

Neuroscience: For the development of agents targeting central nervous system disorders.

-

Infectious Diseases: As a scaffold for novel antibacterial and antiviral compounds.

The following diagram illustrates the central role of this compound as a starting material in a drug discovery workflow.

Caption: Role of this compound in a drug discovery workflow.

Spectroscopic Characterization

While specific spectral data is not publicly available, researchers can expect to characterize this compound using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing bromine and hydroxyl groups.

-

¹³C NMR would provide information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (188.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the O-H stretch of the hydroxyl group and C-Br stretching vibrations.

Conclusion

This compound is a promising, yet not extensively characterized, building block for synthetic and medicinal chemistry. Its versatile structure, featuring multiple points for chemical modification, makes it an attractive starting material for the development of novel small molecules with potential therapeutic applications. While detailed information on its synthesis and biological activity remains to be fully elucidated in the public domain, this guide provides a foundational understanding of its properties and potential, encouraging further exploration by the scientific community. As with any chemical reagent, a strong emphasis on safety and proper handling is paramount for its successful and responsible utilization in research and development.

References

-

Jubilant Ingrevia. 2-Bromo-5-methylpyridine Safety Data Sheet. [Link]

-

Molbase. This compound Price. [Link]

-

PubChem. 2-Bromo-4-methylpyridine. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Manas Petro Chem. 2-bromo-5-methylpyridine Manufacturer, Supplier from Mumbai. [Link]

-

Cenmed. 2-bromo-5-methyl-pyridin-4-ol (C007B-448916). [Link]

-

Chemsrc. This compound. [Link]

-

Cynor Laboratories. Fine Chemicals. [Link]

-

ResearchGate. 2-Bromo-5-methylpyridine. [Link]

-

Leyan. This compound. [Link]

-

PubChem. 2-Bromo-5-methylpyridine. [Link]

-

PubChemLite. This compound (C6H6BrNO). [Link]

-

Seedchem. This compound. [Link]

-

Aiyan Reagent. This compound. [Link]

-

Chem-Space. 1227570-72-0|this compound. [Link]

-

Scribd. Che Menu. [Link]

Sources

- 1. This compound | 1227570-72-0 [m.chemicalbook.com]

- 2. 1227570-72-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. cenmed.com [cenmed.com]

- 5. This compound | 1227570-72-0 [amp.chemicalbook.com]

- 6. 2-Bromo-5-methylpyridin-4-ol_源叶试剂 [labgogo.com]

- 7. 乐研 - 陕西菲尔米诺科技有限公司 [frmnlab.com]

- 8. 142623 | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound-景明化工股份有限公司 [echochemical.com]

- 10. labgogo.com [labgogo.com]

- 11. Search Results - AK Scientific [aksci.com]

- 12. labgogo.com [labgogo.com]

- 13. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.ca [fishersci.ca]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-methylpyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

2-Bromo-5-methylpyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a bromine atom, a methyl group, and a hydroxyl group on a pyridine core, presents a unique combination of functionalities. This arrangement offers multiple avenues for chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these groups influences the molecule's electronic properties, reactivity, and intermolecular interactions, all of which are critical considerations in drug design and development. This guide provides a comprehensive analysis of the physicochemical properties of this compound, with a focus on its structural aspects, spectral characteristics, and the pivotal role of tautomerism in defining its behavior.

Molecular Structure and Tautomerism: A Tale of Two Forms

The chemical structure of this compound is defined by a pyridine ring substituted at the 2, 4, and 5 positions. However, a crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the pyridin-4-ol (hydroxy) form and the pyridin-4(1H)-one (keto) form. This phenomenon is characteristic of 2- and 4-hydroxypyridines.[1][2][3]

In the gas phase, the hydroxy tautomer of 4-hydroxypyridine is favored, while in solution and the solid state, the equilibrium generally shifts towards the more stable pyridone form.[2][4] This preference for the pyridone tautomer in condensed phases is attributed to its aromaticity, which is maintained through the delocalization of the nitrogen lone pair, and the stability conferred by the strong carbon-oxygen double bond.[3] Intermolecular hydrogen bonding in the solid state also plays a significant role in stabilizing the pyridone form.[1]

For this compound, this equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

It is important to note that while the compound is often named as a pyridin-4-ol, its properties in solid and solution phases are likely dominated by the pyridin-4-one tautomer.

Physicochemical Properties: A Summary

| Property | Value | Source |

| CAS Number | 1227570-72-0 | [5][6][7] |

| Molecular Formula | C₆H₆BrNO | [8] |

| Molecular Weight | 188.02 g/mol | [8] |

| Predicted XlogP | 1.4 | [8] |

| Monoisotopic Mass | 186.96329 Da | [8] |

For comparative purposes, the experimental melting and boiling points of some isomeric and related compounds are presented below. This data can provide an approximate range for the expected physical properties of this compound, which is likely to be a solid at room temperature with a relatively high melting point due to the potential for hydrogen bonding in its pyridone tautomeric form.

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-5-methylpyridine | 41-43 | 95-96 @ 12.5 mmHg |

| 2-Amino-5-bromo-4-methylpyridine | 148-151 | - |

| 5-Bromo-2-hydroxy-4-methylpyridine | 198-202 | - |

Spectral Analysis: Elucidating the Structure

While specific, verified spectra for this compound are not publicly available, chemical suppliers indicate the existence of NMR and mass spectrometry data.[5][9] The expected spectral features can be predicted based on its structure and the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The presence of the tautomeric equilibrium may lead to spectra that are an average of both forms or show distinct signals for each tautomer depending on the solvent and temperature.

-

¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridine ring, the methyl protons, and the N-H proton of the pyridone tautomer or the O-H proton of the pyridinol tautomer. The chemical shifts of the ring protons will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl and hydroxyl/oxo groups.

-

¹³C NMR: The spectrum should display six distinct carbon signals. The chemical shift of the carbon at the 4-position will be particularly informative in determining the dominant tautomeric form, with a C=O carbon in the pyridone form resonating significantly downfield compared to a C-OH carbon in the pyridinol form.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. For the dominant pyridone tautomer, a strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1600 cm⁻¹. The N-H stretching vibration would appear as a broader band in the 3400-3200 cm⁻¹ region. For the pyridinol tautomer, a broad O-H stretching band would be expected around 3400-3200 cm⁻¹, and C=N and C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted m/z values for common adducts have been calculated.[8]

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route could involve the diazotization of 2-amino-5-bromo-4-methylpyridine followed by hydrolysis. A patent for the synthesis of a related compound, 5-bromo-2-methyl-4-hydroxypyridinecarboxylate, utilizes 2-amino-5-bromo-4-methylpyridine as a starting material.[10]

The reactivity of this compound is dictated by its functional groups. The bromine atom at the 2-position is susceptible to nucleophilic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents at this position, making it a versatile intermediate for building molecular complexity. The hydroxyl/oxo group and the methyl group also offer sites for further chemical modification.

Experimental Protocols: A General Approach to Characterization

While specific experimental protocols for this compound are not available, the following outlines a general workflow for the analytical characterization of a novel substituted pyridine.

Caption: General workflow for the synthesis and characterization of a substituted pyridine.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs. The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The bromine atom serves as a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The pyridone core is a known pharmacophore that can engage in hydrogen bonding interactions with biological targets. Derivatives of similar substituted pyridines have been investigated as kinase inhibitors and for other therapeutic applications.[11][12]

Conclusion

References

-

4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

-

4-Pyridone. Wikipedia. [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. [Link]

-

Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. [Link]

-

2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695. PubChem. [Link]

-

This compound (C6H6BrNO). PubChemLite. [Link]

-

2-Bromo-5-methylpyridine | C6H6BrN | CID 564216. PubChem. [Link]

-

Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. ResearchGate. [Link]

-

This compound (C6H6BrNO). PubChemLite. [Link]

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1227570-72-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1227570-72-0 [m.chemicalbook.com]

- 7. This compound | 1227570-72-0 [amp.chemicalbook.com]

- 8. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 9. This compound(1227570-72-0) 1H NMR [m.chemicalbook.com]

- 10. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Elucidation of 2-Bromo-5-methylpyridin-4-ol

Foreword

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are of paramount importance, serving as versatile scaffolds for a vast array of biologically active molecules. 2-Bromo-5-methylpyridin-4-ol, with its unique arrangement of a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl substituent, represents a key intermediate for chemical synthesis.[1] The unequivocal confirmation of its molecular structure is a non-negotiable prerequisite for its use in any research or development pipeline.

This technical guide provides a comprehensive, multi-faceted strategy for the structural elucidation of this compound. Moving beyond a simple recitation of techniques, this document delves into the causality behind experimental choices, presenting an integrated workflow where each analytical method serves to validate the others. It is designed for the practicing researcher, scientist, and drug development professional, offering not just data, but a logical framework for achieving absolute structural confidence.

Initial Assessment: Molecular Formula and Isotopic Signature via Mass Spectrometry

The foundational step in any structural elucidation is the confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing an exact mass that validates the elemental composition.

Causality of Technique Selection

For a polar, non-volatile molecule like this compound, a soft ionization technique is essential to prevent fragmentation and preserve the molecular ion.[2] Electrospray Ionization (ESI) is the method of choice, as it gently generates charged ions from solution, making it ideal for subsequent mass analysis.[2]

Anticipated Spectrometric Data

The most critical diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in a characteristic doublet for any bromine-containing ion, with two peaks separated by 2 m/z units (e.g., [M]⁺˙ and [M+2]⁺˙) of nearly equal intensity.[4][5] This pattern is an unambiguous indicator for the presence of a single bromine atom.

| Parameter | Predicted Value | Source |

| Molecular Formula | C₆H₆BrNO | [6] |

| Monoisotopic Mass | 186.9633 Da | [6] |

| [M+H]⁺ Ion (HRMS) | 187.9706 Da | [6] |

| [M+H]⁺ Isotopic Peak | 189.9685 Da | N/A |

| Isotopic Peak Ratio | ~1:1 | [3] |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a final concentration of ~1-10 µg/mL.[7]

-

Chromatographic Separation : Inject the sample into an HPLC system equipped with a reverse-phase C18 column.[8] A gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed to ensure good separation and ionization.[8]

-

Mass Spectrometer Conditions :

-

Data Analysis : Extract the mass spectrum for the chromatographic peak corresponding to the target compound. Verify the exact mass of the [M+H]⁺ ion and confirm the presence of the characteristic 1:1 [M+H]⁺ / [M+2+H]⁺ isotopic pattern.

Visualization: LC-MS Analytical Workflow

Caption: Integrated NMR strategy for structural confirmation.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Causality of Technique Selection

This technique is invaluable for quickly confirming the presence of the key O-H (or N-H) and potential C=O bonds, which are central to the pyridinol-pyridone tautomerism of the molecule.

Anticipated FTIR Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H / N-H Stretch | 3200 - 3600 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Pyridone) | 1640 - 1690 | Strong |

| C=C and C=N Stretches | 1450 - 1640 | Medium-Strong |

Note: The presence of a strong band in the C=O region would provide compelling evidence for the pyridin-4-one tautomer being the dominant form, at least in the solid state. [9]The C=C and C=N stretches are characteristic of the pyridine ring. [10]

Experimental Protocol: KBr Pellet Method

-

Preparation : Add 1-2 mg of the solid sample to approximately 200 mg of dry, spectroscopic-grade KBr powder. [11]2. Mixing : Thoroughly grind the mixture in an agate mortar and pestle to create a homogeneous powder and reduce particle size, which minimizes radiation scattering. [11]3. Pellet Formation : Place the mixture into a pellet die and apply 8-10 tons of pressure with a hydraulic press to form a thin, transparent disc. [11]4. Data Acquisition : Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Integrated Structural Verification

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building an unshakeable case for the final structure.

Caption: Integrated workflow showing how multiple analytical techniques converge to validate the chemical structure.

Conclusion

The structural elucidation of this compound is not accomplished by a single technique but by the logical synthesis of data from orthogonal analytical methods. Mass spectrometry confirms the elemental formula and the presence of bromine. FTIR spectroscopy identifies the key functional groups and provides insight into the molecule's tautomeric state. Finally, a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, confirming the precise substitution pattern on the pyridine ring. When combined, these methods provide a rigorous, cross-validated confirmation of the structure, ensuring the scientific integrity required for its application in advanced research and development.

References

-

Department of Chemistry, University of Rochester. How to Get a Good 1H NMR Spectrum. Available from: [Link]

-

Metabolomics Workbench. Protocol for sample preparation, LC-MS/MS, and data analysis Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Available from: [Link]

-

ResearchGate. How to perform LC-MS analysis?. Available from: [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available from: [Link]

-

University of Leicester. NMR Sample Preparation. Available from: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

-

Hilaris Publisher. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Available from: [Link]

-

Springer Nature. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Available from: [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. Available from: [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. Available from: [Link]

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. Available from: [Link]

-

ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Available from: [Link]

-

PubChemLite. This compound (C6H6BrNO). Available from: [Link]

-

Pearson+. The molecule that gave the mass spectrum shown here contains a halogen. Available from: [Link]

-

TutorChase. How can you identify the presence of halogens using mass spectrometry?. Available from: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

ResearchGate. FTIR spectrum for Pyridine | Download Table. Available from: [Link]

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. Available from: [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. tutorchase.com [tutorchase.com]

- 4. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-methylpyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient synthesis pathway for 2-Bromo-5-methylpyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presented methodology is designed to be both scientifically rigorous and practically applicable in a laboratory setting.

Introduction

Substituted pyridin-4-ols are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their inherent chemical versatility allows for further functionalization, making them key intermediates in the synthesis of complex pharmaceutical agents. This compound, in particular, offers multiple reactive sites for molecular elaboration, including a bromine atom amenable to various cross-coupling reactions and a hydroxyl group that can be further modified. This guide details a reliable two-step synthesis route starting from the readily available 2-amino-4-methylpyridine.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is strategically divided into two key transformations:

-

Regioselective Bromination: The introduction of a bromine atom at the 5-position of the pyridine ring.

-

Diazotization and Hydrolysis: The conversion of the amino group at the 2-position to a hydroxyl group.

This pathway is advantageous due to the high selectivity of the initial bromination step and the well-established reliability of the subsequent diazotization-hydrolysis sequence.

A Technical Guide to the Selection of Starting Materials for the Synthesis of 2-Bromo-5-methylpyridin-4-ol

Abstract

2-Bromo-5-methylpyridin-4-ol is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, primarily utilized in the construction of complex, biologically active molecules. Its value stems from the strategic placement of a bromine atom, which is amenable to a wide array of cross-coupling reactions, a hydroxyl group that can modulate solubility and act as a hydrogen bond donor/acceptor, and a methyl group for steric and electronic tuning. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the critical evaluation of starting materials. We will dissect the strategic and mechanistic considerations behind each pathway, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most efficient and scalable route for their specific needs.

Strategic Overview: Retrosynthetic Analysis

The synthesis of a multi-substituted heterocycle like this compound demands careful planning to control regioselectivity. The target molecule exists in tautomeric equilibrium with 2-Bromo-5-methyl-4-pyridone, a factor that can influence both its synthesis and reactivity. A retrosynthetic analysis reveals several logical disconnections, pointing toward a few key classes of commercially available or readily accessible starting materials.

The primary challenge lies in the selective introduction of the bromine atom at the C2 position while managing the directing effects of the C4-hydroxyl and C5-methyl groups. The choice of starting material dictates the sequence of reactions and the overall efficiency of the synthesis.

Caption: Retrosynthetic pathways for this compound.

This guide will focus on pathways originating from these three strategic precursors, evaluating the merits and complexities of each approach.

Pathway Analysis and Experimental Protocols

Pathway A: Direct Bromination of 5-Methylpyridin-4-ol

Causality and Strategic Choice: This is arguably the most direct conceptual route. Starting with 5-methylpyridin-4-ol places two of the three required substituents in their correct positions. The synthesis is reduced to a single, regioselective bromination step. The C4-hydroxyl group is an electron-donating, activating group that directs electrophilic substitution to the ortho (C3, C5) and para (C2, C6 - relative to the nitrogen) positions. However, the C2 position is sterically accessible and electronically activated, making it a prime target for bromination.

Workflow Diagram:

Caption: Workflow for the direct bromination of 5-Methylpyridin-4-ol.

Comparative Data for Bromination:

| Brominating Agent | Solvent | Temperature | Typical Yield | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile/DMF | Room Temp. | ~80% | High for C2 | [1][2] |

| Bromine (Br₂) | Acetic Acid | 0°C to RT | 70-85% | Good, risk of over-bromination | [2] |

| Pyridinium Tribromide | Dichloromethane | Room Temp. | 75-90% | High, milder than Br₂ | N/A |

Experimental Protocol: Bromination using NBS

This protocol is adapted from established procedures for selective bromination of activated pyridine rings.[2]

-

Materials: 5-Methylpyridin-4-ol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), N,N-Dimethylformamide (DMF, ~5 mL per gram of starting material), Deionized Water, Saturated Sodium Bicarbonate solution, Ethyl Acetate.

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, standard laboratory glassware for workup and purification.

-

Procedure:

-

In a round-bottom flask, dissolve 5-methylpyridin-4-ol (e.g., 5.0 g) in DMF. Cool the flask to 0°C using an ice bath.

-

In a separate beaker, dissolve NBS (1.05 eq) in a minimal amount of DMF.

-

Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into a beaker containing ice water (~10x the volume of DMF). This will precipitate the crude product.

-

Stir the slurry for 30 minutes, then filter the solid using a Buchner funnel.

-

Wash the solid thoroughly with cold water, followed by a small amount of cold ethyl acetate to remove highly soluble impurities.

-

-

Purification & Validation:

-

The crude solid is recrystallized from an ethanol/water mixture to yield the final product as a white to off-white solid.

-

The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield is approximately 80%.

-

Pathway B: Selective Bromination of 2,4-Dihydroxy-5-methylpyridine

Causality and Strategic Choice: 2,4-Dihydroxy-5-methylpyridine is a commercially available starting material that already contains the C4-hydroxyl and C5-methyl groups.[3][4] The synthetic task is to transform the C2-hydroxyl group into a bromine atom. A direct bromination is not feasible as it would likely occur at the C3 or C6 positions due to the powerful directing effect of two hydroxyl groups. The strategy, therefore, relies on converting the C2-hydroxyl into a better leaving group, which can then be displaced by a bromide. A common method for this transformation on pyridinols/pyridones is the use of phosphorus oxyhalides.

Workflow Diagram:

Caption: Synthesis from 2,4-Dihydroxy-5-methylpyridine.

Experimental Protocol: Halogenation using POBr₃

-

Materials: 2,4-Dihydroxy-5-methylpyridine (1.0 eq), Phosphorus oxybromide (POBr₃, 2.0-3.0 eq), Acetonitrile (solvent), Ice, Saturated Sodium Bicarbonate solution.

-

Equipment: Heavy-walled sealed tube or a flask equipped with a reflux condenser and drying tube, heating mantle, magnetic stirrer.

-

Procedure:

-

Caution: POBr₃ is highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

-

To a dry flask, add 2,4-dihydroxy-5-methylpyridine (e.g., 2.5 g, 20 mmol).

-

Carefully add POBr₃ (e.g., 17.2 g, 60 mmol) portion-wise. The reaction can be exothermic.

-

Once the addition is complete, heat the mixture to 100-110°C and stir for 4-6 hours. The mixture will become a thick slurry.

-

Monitor the reaction by TLC (quenching an aliquot carefully with water and extracting with ethyl acetate).

-

After completion, cool the reaction mixture to room temperature and then very slowly and carefully pour it over crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.

-

Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.

-

The product will precipitate out of the solution. Filter the solid, wash extensively with water, and dry under vacuum.

-

-

Purification & Validation:

-

The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

-

It is crucial to characterize the product thoroughly to ensure that the C4-hydroxyl group has not also been converted to a bromide. The aqueous workup typically hydrolyzes any unstable 4-bromo intermediate back to the more stable 4-pyridone tautomer.

-

Pathway C: A Less Favorable Route from 2-Amino-4-methylpyridine

Causality and Strategic Choice: While 2-amino-4-methylpyridine is an inexpensive and common starting material, its conversion to the target molecule is convoluted and inefficient. A plausible, yet problematic, route would involve:

-

Bromination: Electrophilic bromination of 2-amino-4-methylpyridine with NBS proceeds with high selectivity to yield 2-amino-5-bromo-4-methylpyridine.[1][2] The amino group is a powerful ortho-, para-director, and its influence, combined with the methyl group, strongly directs the bromine to the C5 position.

-

Conversion to Target: The subsequent conversion of 2-amino-5-bromo-4-methylpyridine to this compound requires two significant transformations: converting the C2-amino group to a C2-bromo group and the C4-methyl group to a C4-hydroxyl group. The latter transformation is particularly challenging to achieve in high yield without affecting the other substituents.

Given these challenges, this pathway is not recommended for routine laboratory synthesis. It serves as an important case study in synthetic planning, demonstrating that the most abundant starting material is not always the most efficient precursor.

Comparative Analysis of Starting Materials

| Feature | Pathway A (from 5-Methylpyridin-4-ol) | Pathway B (from 2,4-Dihydroxy-5-methylpyridine) | Pathway C (from 2-Amino-4-methylpyridine) |

| Starting Material Availability | Readily available | Commercially available[3][4] | Very common, inexpensive[1] |

| Number of Steps | 1 | 1 | 3+ (with challenging steps) |

| Overall Efficiency | High | Moderate to High | Low |

| Key Reagents | NBS, Br₂ | POBr₃ (Hazardous) | NBS, NaNO₂, H₂SO₄, Oxidizing agents |

| Safety & Handling | Standard; NBS is safer than Br₂ | High; POBr₃ is highly corrosive and water-reactive | Involves diazotization (potentially unstable intermediates) |

| Scalability | Excellent | Good, but requires specialized equipment for handling POBr₃ | Poor |

| Recommendation | Most Recommended for laboratory and scale-up | Viable Alternative if starting material is readily on hand | Not Recommended |

Conclusion and Professional Recommendation

For researchers and drug development professionals seeking to synthesize this compound, the selection of the starting material is the most critical decision influencing the overall efficiency, cost, and safety of the process.

Based on this in-depth analysis, two pathways stand out:

-

The Most Direct and Efficient Route: The direct, single-step bromination of 5-Methylpyridin-4-ol (Pathway A) is the superior method. It involves a high-yielding, regioselective reaction with manageable reaction conditions and readily available reagents like NBS. This pathway is highly recommended for both small-scale and large-scale synthesis.

-

A Viable Alternative: The halogenation of 2,4-Dihydroxy-5-methylpyridine (Pathway B) is a solid alternative. While it involves more hazardous reagents (POBr₃), it is a direct conversion that can be effective. This route is a good choice if this specific starting material is more accessible or cost-effective than 5-methylpyridin-4-ol.

The multi-step synthesis beginning with 2-amino-4-methylpyridine is academically interesting but practically inefficient and is not advised for producing the target compound. By carefully selecting the starting material that minimizes synthetic steps and avoids challenging functional group interconversions, researchers can significantly streamline access to the valuable this compound intermediate.

References

-

Molecules. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

-

PrepChem.com. Synthesis of 2-Bromo-5-hydroxymethylpyridine. Available from: [Link]

- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

-

Cen-chem.com. Boosting Your Synthesis: The Role of 2-Bromo-4-methyl-5-nitropyridine. Available from: [Link]

- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

Sources

2-Bromo-5-methylpyridin-4-ol molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-5-methylpyridin-4-ol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyridine scaffold is a privileged structure, prized for its unique electronic properties and ability to engage in specific, high-affinity interactions with biological targets.[1] this compound is a functionalized pyridine derivative that has emerged as a valuable and versatile building block for the synthesis of complex, biologically active molecules.[2][3]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, discuss its synthesis and key reactivity patterns, explore its applications in drug discovery, and outline essential safety and handling protocols. A critical aspect of its chemistry, the pyridinol-pyridone tautomerism, will also be examined, as it fundamentally influences the molecule's reactivity and interactions.

Physicochemical and Structural Properties

The foundational properties of this compound are essential for its effective use in synthesis and drug design. The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring provides multiple strategic points for chemical modification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [4][5] |

| Molecular Weight | 188.02 g/mol | [4] |

| CAS Number | 1227570-72-0 | [4][6] |

| IUPAC Name | This compound | [6] |

| Common Tautomer | 2-Bromo-5-methyl-1H-pyridin-4-one | [5] |

| SMILES | CC1=CN=C(Br)C=C1O | [4] |

| InChI Key | DKIFSEXUUUZXSX-UHFFFAOYSA-N | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Pyridinol-Pyridone Tautomerism

A key structural feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. For this compound, this equilibrium is crucial as the two forms possess different chemical properties. The pyridone tautomer often predominates in solution and the solid state and is stabilized by its amide-like character. This tautomerism affects its hydrogen-bonding capabilities and reactivity in subsequent synthetic steps, a critical consideration for medicinal chemists designing molecules to interact with specific protein binding sites.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Synthesis and Reactivity

While specific, large-scale synthesis protocols for this compound are not extensively detailed in public literature, a plausible synthetic route can be designed based on established pyridine functionalization chemistry.

Conceptual Synthetic Protocol

A logical approach involves the regioselective bromination of a suitable precursor, such as 5-methylpyridin-4-ol. The choice of brominating agent is critical to control the position of bromination and avoid side products.

Step-by-Step Methodology:

-

Precursor Preparation: Start with commercially available 5-methylpyridin-4-ol.

-

Dissolution: Dissolve the precursor (1.0 eq) in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0°C using an ice bath to control the reaction exothermicity.

-

Bromination: Prepare a solution of a selective brominating agent, such as N-Bromosuccinimide (NBS) (1.0-1.1 eq), in the same solvent. Add the NBS solution dropwise to the cooled precursor solution. The electron-donating nature of the hydroxyl/pyridone oxygen directs electrophilic substitution, with the C2 position being a likely site for bromination.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]

-

Workup: Quench the reaction by pouring the mixture into water, which will likely cause the product to precipitate.[7]

-

Purification: Filter the crude solid, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the final product.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]

Caption: Conceptual workflow for the synthesis of this compound.

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The true synthetic value of this compound lies in the reactivity of its bromine atom. The C2-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2][7] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.[2] This allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the 2-position, providing a powerful platform for structure-activity relationship (SAR) studies.

Caption: A generic Suzuki cross-coupling reaction utilizing the bromo-substituent.

Applications in Drug Development

The 2-bromo-5-methylpyridine framework is a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown significant promise in several therapeutic areas.

-

Kinase Inhibitors: The aminopyridine and pyridone cores are well-established scaffolds for developing kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[1] These scaffolds often act as "hinge-binders," forming critical hydrogen bonds with the ATP-binding site of the target kinase. The ability to diversify the 2-position of this compound via cross-coupling allows for the systematic optimization of potency and selectivity against specific kinases, such as p38 MAP kinase.[1][3]

-

Agrochemicals: The pyridine core is a common motif in many effective pesticides and herbicides. The functional handles on this compound allow for the creation of novel agrochemicals with improved efficacy and safety profiles.[2][8]

-

Neurodegenerative Diseases: Functionalized pyridine derivatives are used to design molecules that can modulate targets implicated in neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[3]

Spectroscopic Characterization Workflow

To ensure the identity and purity of synthesized this compound, a standard suite of spectroscopic analyses is required.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons, the methyl protons (typically a singlet around 2.0-2.5 ppm), and the N-H proton of the pyridone tautomer (often a broad singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will confirm the number of unique carbon atoms in the molecule, including the methyl carbon, the five pyridine ring carbons, and the carbonyl carbon of the pyridone tautomer.

-

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight. A key diagnostic feature will be the isotopic pattern of bromine; the analysis should reveal two major peaks of nearly equal intensity at M and M+2, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum can provide evidence for the pyridone tautomer, typically showing a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=O stretching vibration.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related brominated pyridine compounds can be used to establish precautionary handling guidelines.

-

Hazards: Brominated pyridines are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10] They can also be harmful if swallowed (H302).[9]

-

Precautions for Safe Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage conditions of an inert atmosphere at 2-8°C suggest the compound may be sensitive to air, moisture, or heat.

Conclusion

This compound is a strategically important heterocyclic intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its key value lies in the versatile reactivity of the bromine atom, which serves as a gateway for constructing diverse molecular libraries via modern cross-coupling chemistry. The inherent biological relevance of the pyridone scaffold, particularly in the development of kinase inhibitors, further solidifies its importance. By understanding its properties, synthesis, and reactivity, scientists can effectively leverage this compound to accelerate the development of novel therapeutics and other advanced chemical entities.

References

- Jubilant Ingrevia. (n.d.). 2-Bromo-5-methylpyridine Safety Data Sheet.

- Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.

- TCI AMERICA. (2018). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.

- PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Bromo-5-methylpyridine. National Center for Biotechnology Information.

- BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromopyridine.

- BenchChem. (2025). The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Bromopyridine.

- Simson Pharma. (n.d.). 2-Bromo-5-methylpyridine.

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98%.

- BenchChem. (2025). 2-Bromo-5-methylpyridin-4-amine: A Core Scaffold in Modern Medicinal Chemistry.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine application.

- BLD Pharm. (n.d.). This compound.

- A-Z Chemical. (n.d.). Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applications.

- BenchChem. (2025). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.

- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.

- PubChemLite. (2025). This compound (C6H6BrNO). Université du Luxembourg.

- BLD Pharm. (n.d.). 5-Bromo-2-fluoro-4-methylpyridine.

- ChemicalBook. (n.d.). This compound.

- ResearchGate. (n.d.). Molecular structure of 2-amino-5-bromo-4-methylpyridine.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Cenmed. (n.d.). 2-bromo-5-methyl-pyridin-4-ol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1227570-72-0|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 1227570-72-0 [amp.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Data of 2-Bromo-5-methylpyridin-4-ol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-5-methylpyridin-4-ol, a substituted pyridine derivative of interest to researchers in drug discovery and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a discussion of the underlying chemical principles and detailed experimental protocols.

Introduction to this compound and its Tautomerism

This compound is a heterocyclic compound with a pyridine core substituted with a bromine atom, a methyl group, and a hydroxyl group. A critical consideration for the spectroscopic analysis of this molecule is its existence in tautomeric forms: the pyridin-4-ol and the pyridin-4-one forms. For 4-hydroxypyridines, the equilibrium often favors the pyridin-4-one tautomer in both solution and the solid state due to the aromaticity of the pyridone ring and the presence of a strong carbonyl bond[1][2]. Therefore, for the purpose of this guide, we will primarily discuss the expected spectroscopic data for the 2-Bromo-5-methyl-1H-pyridin-4-one tautomer.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Bromo-5-methylpyridin-4-one, both ¹H and ¹³C NMR will provide key insights into its electronic and structural features.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the methyl group proton and the two aromatic protons on the pyridine ring, in addition to a broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl and hydroxyl/oxo groups.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-methyl-1H-pyridin-4-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | ~6.5 - 7.0 | s |

| H6 | ~7.5 - 8.0 | s |

| CH₃ | ~2.2 - 2.5 | s |

| NH | ~10 - 12 | br s |

Causality of Predicted Shifts: The predictions are based on data from analogs like 2-bromo-5-methylpyridine and the known effects of a 4-oxo group. The protons at positions 3 and 6 will appear as singlets due to the absence of adjacent protons. The H6 proton is expected to be downfield due to the anisotropic effect of the carbonyl group and the inductive effect of the adjacent nitrogen. The methyl group protons will appear as a singlet in the typical alkyl-aromatic region. The N-H proton of the pyridone tautomer is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-methyl-1H-pyridin-4-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | ~140 - 145 |

| C3 | ~115 - 120 |

| C4 (C=O) | ~175 - 185 |

| C5 (C-CH₃) | ~130 - 135 |

| C6 | ~140 - 145 |

| CH₃ | ~15 - 20 |

Causality of Predicted Shifts: The chemical shifts are predicted based on data for 2-bromo-5-methylpyridine[3] and the significant downfield shift induced by a carbonyl group[4]. The C4 carbon, being part of the carbonyl group, will resonate at a very low field. The C2 carbon, attached to the electronegative bromine, will also be downfield. The methyl-substituted C5 and the C6 carbon will have chemical shifts influenced by the combination of substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding and polarity of the pyridone).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR to ensure good signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse angle: 30-45 degrees.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Pulse angle: 30-45 degrees.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Caption: Workflow for NMR spectroscopic analysis.

Chapter 2: Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-methyl-1H-pyridin-4-one will be dominated by the characteristic vibrations of the pyridone ring and its substituents.

Predicted IR Spectrum and Interpretation

The presence of the carbonyl group, N-H bond, C-Br bond, and the substituted aromatic ring will give rise to distinct absorption bands.

Table 3: Predicted IR Absorption Bands for 2-Bromo-5-methyl-1H-pyridin-4-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (H-bonded) | 3000 - 3300 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

| C=O stretch (amide-like) | 1640 - 1680 | Strong |

| C=C/C=N stretch (ring) | 1550 - 1620 | Medium-Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-Br stretch | 500 - 650 | Medium-Strong |

Causality of Predicted Frequencies: The IR spectrum of 4-hydroxypyridine shows a strong band around 1640 cm⁻¹, characteristic of the pyridone C=O stretch[5][6]. The broad N-H stretch is indicative of hydrogen bonding in the solid state. The aromatic C-H and ring stretching vibrations are typical for pyridine derivatives[7]. The C-Br stretch is expected in the lower frequency region of the fingerprint range.

Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid samples.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric CO₂ and H₂O absorptions.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR's pressure arm to ensure a good interface between the sample and the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Perform a background subtraction on the resulting spectrum.

-

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum and Interpretation

Using Electron Ionization (EI), this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Ion | Comments |

| 187/189 | [M]⁺ | Molecular ion peak. The presence of bromine will result in two peaks of approximately equal intensity, separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). |

| 159/161 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the pyridone ring. |

| 108 | [M - Br]⁺ | Loss of a bromine radical. |

| 79 | [C₅H₄N]⁺ | A common fragment for pyridine derivatives. |

Causality of Predicted Fragmentation: The molecular ion peak will exhibit the characteristic isotopic pattern for a monobrominated compound[8]. A common fragmentation pathway for pyridones is the loss of carbon monoxide[9]. Cleavage of the C-Br bond is also expected, leading to the loss of a bromine radical.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

Use a mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

-

Data Acquisition (EI mode):

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, primarily considering its more stable pyridin-4-one tautomer. The predicted data, based on established spectroscopic principles and data from analogous compounds, offers a valuable resource for researchers in the identification and characterization of this molecule. The provided experimental protocols outline best practices for obtaining high-quality spectroscopic data, ensuring the reliability of experimental results.

References

-

ChemTube3D. 4-Hydroxypyridine-Tautomerism. [Link]

-

PubChem. 2-Bromopyridine. [Link]

-

NIST. Pyridine, 2-bromo-. [Link]

-

NIST. Pyridine, 2-bromo-. [Link]

-

NIST. Pyridine, 2-bromo-. [Link]

-

SpectraBase. 2-Bromopyridine. [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

-

SpectraBase. 4-Hydroxypyridine. [Link]

-

PubChem. 4-Hydroxypyridine. [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

ACS Publications. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. [Link]

-

Schlegel Group - Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

RSC Publishing. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. [Link]

-

NIST. 4-Hydroxypiperidine. [Link]

-

Wikipedia. 2-Bromopyridine. [Link]

-

SciELO. Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. [Link]

-

ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

SpectraBase. 2-Bromopyridine. [Link]

-

ResearchGate. Mass spectra and proposed scheme for the mass spectral fragmentation of.... [Link]

-

Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

-

Wiley Online Library. Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. [Link]

-

ResearchGate. Fragmentation mass spectra of selected metabolites with purposed.... [Link]

-

Reddit. Hydroxyl Groups in NMR. [Link]

-

Chemistry Stack Exchange. Why do hydroxyl groups only produce a singlet in proton NMR?. [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine, 2-bromo- [webbook.nist.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 2-Bromo-5-methylpyridin-4-ol: From Commercial Procurement to Synthetic Strategy

Abstract

2-Bromo-5-methylpyridin-4-ol is a substituted pyridine derivative of significant interest to the medicinal chemistry and drug discovery sectors. Its unique arrangement of a hydroxyl group, a bromine atom, and a methyl group on the pyridine scaffold presents a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive analysis of the commercial availability of this compound (CAS No. 1227570-72-0), outlines a plausible and robust synthetic pathway for its laboratory-scale preparation from more accessible precursors, and discusses its potential applications, particularly in the development of kinase inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable building block in their research programs.

Introduction: The Pyridin-4-ol Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The pyridin-4-ol (or 4-hydroxypyridine) tautomer is particularly valuable, offering a hydrogen bond donor/acceptor site and a handle for further functionalization. The introduction of a bromine atom, specifically at the 2-position, provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are foundational methods for constructing the carbon-carbon and carbon-nitrogen bonds essential for building molecular diversity.[2][3]

This compound combines these features with a methyl group that can influence steric interactions and metabolic stability. This specific substitution pattern makes it a precursor for novel compounds targeting a range of biological pathways, most notably protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[1][3]

Physicochemical Properties and Identification

Accurate identification is paramount for ensuring the integrity of any chemical synthesis program. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1227570-72-0 | BLD Pharm[4] |

| Molecular Formula | C₆H₆BrNO | Derived |

| Molecular Weight | 188.02 g/mol | Derived |

| Appearance | White to off-white solid/powder (Typical for related compounds) | [3] |

| SMILES | Cc1cc(O)nc(Br)c1 | Derived |

| InChI Key | (Predicted) | Derived |

Commercial Availability and Procurement

An analysis of the current market indicates that this compound is available primarily as a research chemical from a limited number of specialized suppliers. It is not a bulk commodity chemical, and its availability is typically in milligram-to-gram quantities suitable for laboratory-scale synthesis and early-stage discovery efforts.

| Supplier | CAS Number | Notes |

| BLD Pharm | 1227570-72-0 | Listed as available for online ordering.[4] |

| Cenmed | (C007B-448916) | Product listed in catalog.[5] |

Procurement Insight: Researchers should anticipate lead times for delivery. Given the specialized nature of this compound, its stock levels may be limited. It is advisable to inquire about purity, available analytical data (e.g., NMR, HPLC), and lead times directly with the vendors. For larger-scale needs, custom synthesis is a more viable and common route, a topic explored in the following section.

Synthetic Accessibility: A Practical Laboratory-Scale Approach

The limited number of direct commercial suppliers necessitates a reliable synthetic route for researchers requiring this intermediate. A practical and logical approach involves a multi-step synthesis starting from the more readily available and commercially robust precursor, 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2). This precursor is available from numerous suppliers, including Sigma-Aldrich.

The proposed pathway hinges on a well-established transformation in aromatic chemistry: the conversion of an amino group to a hydroxyl group via a diazotization-hydrolysis reaction, often referred to as a Sandmeyer-type reaction.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow from a common precursor.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology based on standard procedures for the diazotization of aminopyridines.[6] Note: This protocol must be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize this compound from 2-Amino-5-bromo-4-methylpyridine.

Materials & Reagents:

-

2-Amino-5-bromo-4-methylpyridine (1.0 eq)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Sodium Nitrite (NaNO₂), (1.1 eq)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-bromo-4-methylpyridine in a 10% aqueous solution of sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred pyridine solution, ensuring the internal temperature is strictly maintained below 5 °C. Vigorous stirring is essential. Evolution of nitrogen oxides may be observed.

-

Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is typically complete within this timeframe.

-

Hydrolysis: Slowly and carefully heat the reaction mixture to 80-90 °C. The diazonium salt will decompose, evolving nitrogen gas and forming the hydroxypyridine. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

-

Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]

Applications in Drug Discovery & Research

The primary utility of this compound lies in its role as a versatile intermediate for constructing libraries of candidate molecules for drug discovery.

Kinase Inhibitor Development

The aminopyridine core, a close analog of the hydroxypyridine, is a well-established scaffold for developing kinase inhibitors that interact with the hinge region of the kinase ATP-binding site.[1] Derivatives of brominated pyridines have been successfully used to synthesize potent inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[1] The 2-bromo position is the ideal handle for introducing aryl or heteroaryl moieties via Suzuki coupling to probe the solvent-exposed regions of the kinase active site, a common strategy for optimizing potency and selectivity.

Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.

Analytical Characterization

Proper analytical characterization is crucial for verifying the identity and purity of the synthesized or procured material.